3-Ethyl-5,6,7,8-tetrahydroquinoline
Description
BenchChem offers high-quality 3-Ethyl-5,6,7,8-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-5,6,7,8-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
28971-02-0 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h7-8H,2-6H2,1H3 |
InChI Key |
DTEHQVYSQJDEOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CCCC2)N=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Safety, Hazards, and Handling of 3-Ethyl-5,6,7,8-tetrahydroquinoline
This in-depth technical guide provides a comprehensive safety and handling profile for 3-Ethyl-5,6,7,8-tetrahydroquinoline , a specialized alkyl-substituted heterocyclic amine.
Given the specific nature of this compound—often encountered as a research intermediate, flavor constituent, or in complex hydrocarbon mixtures—this guide synthesizes available physicochemical data with inferred toxicological hazards based on structure-activity relationships (SAR) of the parent scaffold (5,6,7,8-tetrahydroquinoline) and homologous alkylpyridines.
Executive Summary
3-Ethyl-5,6,7,8-tetrahydroquinoline is a bicyclic nitrogen heterocycle characterized by a pyridine ring fused to a saturated cyclohexane ring, with an ethyl substituent at the 3-position. It belongs to the class of alkyl-substituted tetrahydroquinolines, compounds frequently utilized as pharmaceutical building blocks, corrosion inhibitors, and flavor/fragrance ingredients (nutty/popcorn notes).
Key Safety Insight: While specific GHS data for this isomer is limited in public registries, its structural homology to 5,6,7,8-tetrahydroquinoline and alkylpyridines dictates a safety profile centered on acute oral toxicity , skin/eye irritation , and potential respiratory tract irritation . It acts as a weak organic base and requires strict control of oxidative conditions during storage.
Chemical Identity & Physicochemical Profile[1][2]
Understanding the physical state and reactivity is the first step in risk assessment. The following data aggregates experimental values and calculated properties for the C11H15N scaffold.
| Property | Value / Description | Source/Note |
| Chemical Name | 3-Ethyl-5,6,7,8-tetrahydroquinoline | IUPAC Systematic |
| Molecular Formula | C₁₁H₁₅N | |
| Molecular Weight | 161.25 g/mol | Calculated |
| Physical State | Colorless to pale yellow liquid | Experimental [1] |
| Boiling Point | 125–128 °C @ 12 mmHg | Experimental [1] |
| Density | ~0.992 g/cm³ | Experimental [1] |
| Refractive Index | Experimental [1] | |
| Solubility | Soluble in organic solvents (EtOH, ether, DCM); sparingly soluble in water.[1][2] | Predicted (LogP ~2.5–3.0) |
| pKa | ~6.5–7.0 (Estimated) | Weak base (Pyridine-like) |
Structural Visualization & Reactivity
The compound features two distinct reactive domains: the pyridine nitrogen (basic, nucleophilic) and the benzylic positions (C5/C8) susceptible to radical oxidation.
Figure 1: Structural reactivity map highlighting key functional zones for safety and stability.
Hazard Identification (GHS Classification)
Note: In the absence of a harmonized REACH registration for this specific isomer, the following classification is derived from the "Read-Across" principle using the parent 5,6,7,8-Tetrahydroquinoline (CAS 10500-57-9) and general alkylpyridine hazards.
Signal Word: WARNING
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed.[2][3] (Acute Tox. 4)[1][4][2][3][5][6]
-
H319: Causes serious eye irritation.[2][3][7] (Eye Irrit. 2A)
-
H335: May cause respiratory irritation.[2][3][6][7][8] (STOT SE 3)[1][5][6][9]
Precautionary Statements (P-Codes)
-
P280: Wear protective gloves/eye protection/face protection.[7][8]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7][8] Continue rinsing.[7][8]
Toxicological Profile & Mechanism
Mechanism of Action
The toxicity of tetrahydroquinolines is primarily driven by their ability to interact with biological membranes (lipophilicity) and potential metabolic activation.
-
Membrane Disruption: The ethyl group increases lipophilicity (LogP > 2.5), facilitating penetration of the blood-brain barrier and cell membranes, potentially leading to central nervous system (CNS) effects similar to other alkylpyridines (dizziness, headache).
-
Metabolic Activation: The nitrogen atom can undergo N-oxidation or N-methylation. The saturated ring is susceptible to hydroxylation.
Quantitative Toxicity Data (Analogous)
Since specific LD50 data for the 3-ethyl isomer is rare, data for the parent compound is the standard reference for risk assessment:
| Endpoint | Test Subject | Value (Parent: 5,6,7,8-THQ) | Inference for 3-Ethyl Isomer |
| Acute Oral (LD50) | Rat | ~300–500 mg/kg | Likely similar (Category 4). |
| Skin Irritation | Rabbit | Moderate Irritant | Expect moderate irritation due to solvent properties. |
| Eye Irritation | Rabbit | Severe Irritant | High risk; basic amines can cause corneal opacity. |
Risk Management & Safety Protocols
Hierarchy of Controls
To ensure scientific integrity in handling, rely on engineering controls first.
-
Elimination/Substitution: Use only if essential for the specific synthesis/assay.
-
Engineering Controls:
-
Fume Hood: Mandatory. Velocity > 0.5 m/s.
-
Inert Atmosphere: Handle under Nitrogen (
) or Argon ( ) to prevent oxidation and formation of N-oxides.
-
-
Administrative Controls: Standard Operating Procedures (SOPs) for "Hazardous Organic Bases."
Personal Protective Equipment (PPE) Matrix
-
Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Reasoning: Pyridines can permeate latex; nitrile offers superior chemical resistance.
-
Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if handling volumes > 50 mL.
-
Respiratory Protection: If fume hood is unavailable or for spill cleanup, use a half-mask respirator with Organic Vapor (OV) cartridges.
Emergency Response Workflow
Figure 2: Immediate response logic for exposure incidents.
Experimental Handling & Storage
Stability & Storage
-
Oxidation Sensitivity: The saturated ring positions (C5/C8) and the nitrogen atom are prone to slow oxidation in air, leading to darkening (formation of N-oxides or dehydrogenated quinolines).
-
Protocol:
-
Store in amber glass vials (protect from light).
-
Purge headspace with Nitrogen/Argon .
-
Store at 2–8 °C (Refrigerate) for long-term stability.
-
Shelf Life: Re-test purity (GC-MS/NMR) every 12 months.
-
Incompatibilities
-
Strong Oxidizing Agents: Reaction may be vigorous/exothermic.
-
Strong Acids: Will form salts (pyridinium/quinolinium salts), releasing heat.
-
Acid Chlorides/Anhydrides: Will react at the nitrogen (if secondary amine impurities exist) or catalyze hydrolysis.
Waste Disposal
-
Classification: Hazardous Organic Waste (Basic/Amine).
-
Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize
emissions). Do not discharge into drains.[3][6]
References
-
Physicochemical Data: Journal of the Chemical Society, Abstracts.[10] (Early 20th Century).[3][8] Identification of 3-ethyl-5,6,7,8-tetrahydroquinoline (bp 125-128°C/12mm).
-
Parent Compound Hazards: PubChem. 5,6,7,8-Tetrahydroquinoline (CID 66335). National Library of Medicine. Available at: [Link]
-
GHS Classification: European Chemicals Agency (ECHA). C&L Inventory for Quinoline Derivatives. Available at: [Link]
Sources
- 1. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 10. Full text of "Journal of Chemical Society, Abstracts v.98-128" [archive.org]
A-Z Guide to 3-Substituted Tetrahydroquinoline Scaffolds: Synthesis, Bioactivity, and Therapeutic Frontiers
Abstract: The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic scaffold, forming the structural backbone of numerous natural products and synthetic molecules of profound pharmacological importance. Substitution at the 3-position, in particular, offers a critical vector for modulating biological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of 3-substituted THQ scaffolds, designed for researchers, medicinal chemists, and drug development professionals. We will dissect key synthetic methodologies, including the powerful Povarov reaction, delve into the diverse spectrum of biological activities, and analyze structure-activity relationships (SAR) that govern their therapeutic potential. This document aims to serve as both a foundational reference and a practical guide, bridging synthetic strategy with functional application in modern drug discovery.
The Strategic Importance of the Tetrahydroquinoline Core
The tetrahydroquinoline moiety is a versatile and robust scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological pathways.[1][2] Its rigid, fused-ring structure provides a well-defined three-dimensional geometry for presenting pharmacophoric features to biological targets, while the saturated portion allows for the creation of multiple stereocenters, crucial for chiral recognition.
The significance of the THQ scaffold is underscored by its presence in compounds with a vast range of biological activities, including anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral properties.[1][2][3][4] The ability to readily functionalize the aromatic ring, the nitrogen atom, and the saturated carbocyclic portion allows for extensive chemical exploration and optimization of lead compounds. Substitution at the C-3 position is particularly strategic as it directly influences the stereochemistry and conformational flexibility of the heterocyclic ring, often leading to significant changes in target binding and biological response.
Key Synthetic Strategies for 3-Substituted Tetrahydroquinolines
The construction of the 3-substituted THQ core can be achieved through various synthetic routes. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials. Domino reactions, which involve multiple bond-forming events in a single operation, have emerged as a highly efficient strategy for assembling these complex heterocyles.[5]
The Povarov Reaction: A Cornerstone of THQ Synthesis
One of the most powerful and widely utilized methods for synthesizing substituted tetrahydroquinolines is the Povarov reaction.[6][7] This reaction is a formal aza-Diels-Alder or [4+2] cycloaddition between an electron-rich alkene (dienophile) and an N-arylimine (azadiene), which is typically generated in situ from an aromatic amine and an aldehyde.[8][9] The versatility of this reaction allows for the introduction of substituents at various positions of the THQ skeleton by simply changing the three core components.
The general mechanism involves the acid-catalyzed formation of an imine from an aniline and an aldehyde. This imine then acts as the diene component in a cycloaddition with an electron-rich alkene. The use of β-enamino esters, generated in situ from the reaction of an arylamine with an electron-deficient alkyne, can also serve as the dienophile component in a domino Povarov reaction, leading to highly functionalized THQs.[8] Mechanochemical versions of the Povarov reaction have also been developed, offering a solvent-less and often faster alternative to conventional solution-phase synthesis.[6]
Workflow: Three-Component Povarov Reaction
The following diagram illustrates the general workflow for a Lewis acid-catalyzed three-component Povarov reaction to generate a polysubstituted THQ.
Caption: General workflow of a three-component Povarov reaction.
Asymmetric Synthesis
Given the importance of stereochemistry in drug action, the development of enantioselective methods for synthesizing chiral 3-substituted THQs is a major focus of modern organic chemistry.[10] Chiral Brønsted acids and metal-based catalysts have been successfully employed to control the stereochemical outcome of THQ-forming reactions.[10][11]
Strategies include:
-
Asymmetric Transfer Hydrogenation: The reduction of 3-substituted quinolines using chiral catalysts can provide enantiomerically enriched THQs.[10]
-
Iridium-Catalyzed Asymmetric Hydrogenation: This method has been applied to the synthesis of 3-aryl THQs from 2,3-diarylallylamines followed by a Buchwald-Hartwig cyclization, achieving excellent enantioselectivity (94-99% ee).[10][12]
-
Chemo-enzymatic Approaches: Combining biocatalysis with traditional chemical reactions offers a green and efficient route to chiral 3-substituted THQs.[10]
Spectrum of Biological Activities and Therapeutic Applications
The 3-substituted THQ scaffold is a veritable chameleon in medicinal chemistry, demonstrating a remarkable diversity of biological activities. The specific nature and position of substituents play a crucial role in determining the pharmacological profile.[1]
Anticancer Activity
THQ derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[2][13]
-
NF-κB Inhibition: Certain novel THQ scaffolds have been identified as potent inhibitors of NF-κB transcriptional activity, which is a key pathway in cancer cell survival and proliferation.[13]
-
mTOR Inhibition: The THQ scaffold has been identified as an efficient core for the development of mTOR inhibitors, a critical target in lung cancer therapy.[4][14]
-
Cytotoxicity: Many derivatives exhibit direct cytotoxicity against a range of human cancer cell lines, including those for prostate, breast, and cervical cancers.[13][15] Structure-activity relationship (SAR) studies have shown that factors like lipophilicity can significantly influence cytotoxic effects.[15]
Antimicrobial and Antiviral Activity
The THQ core is also prevalent in compounds with potent activity against various pathogens.
-
Antibacterial/Antifungal: N-substituted THQ analogs have been evaluated for their activity against bacteria and fungi.[16] The cationic nature of some derivatives allows them to interact with and disrupt negatively charged bacterial cell membranes.[17]
-
Anti-HIV: Certain THQ derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial components of highly active antiretroviral therapy (HAART) for treating HIV-1 infections.[1][16]
-
Antitubercular: A series of 5,8-disubstituted THQs have been shown to be effective inhibitors of M. tuberculosis in culture, with some acting as modest inhibitors of the M. tb ATP synthase enzyme.[18]
Neuroprotective and CNS Activity
Recent research has uncovered the potential of THQ derivatives as neurotropic agents.[3] They have been investigated as ligands for various CNS receptors and have shown potential in the context of neurodegenerative disorders like Alzheimer's disease.[1]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For 3-substituted THQs, SAR studies provide critical insights into how modifications affect potency and selectivity.[19][20]
| Substitution Position | General Observation | Example of Effect | Citation |
| C-3 (Aryl/Alkyl) | Directly impacts stereochemistry and can be a key binding motif. The nature of the aryl group can switch activity from antagonistic to agonistic. | Modification of a 3-aryl group on a THQ core altered its activity on the GPR41 receptor from antagonistic to agonistic. | [20] |
| C-6 (Aromatic Ring) | Substituents here can modulate electronic properties and lipophilicity, influencing cytotoxicity and cell line selectivity. | C-6 substituted 2-phenylquinolines displayed potent and selective activity against prostate (PC3) and cervical (HeLa) cancer cell lines. | [15] |
| N-1 (Nitrogen) | A key point for introducing side chains to improve solubility, pharmacokinetic properties, or to target specific interactions. | Addition of functional groups like morpholine can enhance solubility and membrane permeability. | [4] |
| C-2, C-4 | Substitution at these positions, often controlled by the Povarov reaction components, defines the overall shape and vectoral presentation of other groups. | The relative stereochemistry (cis/trans) between C-2, C-3, and C-4 substituents is critical for biological activity. | [8] |
Table 1: Summary of key structure-activity relationship trends for the tetrahydroquinoline scaffold.
Representative Experimental Protocol: Three-Component Povarov Synthesis
This section provides a detailed, step-by-step methodology for a representative synthesis of a polysubstituted tetrahydroquinoline via a domino Povarov reaction, adapted from established literature procedures.[8]
Objective: To synthesize methyl (2R,3R,4S*)-1,2-diphenyl-4-(phenylamino)-1,2,3,4-tetrahydroquinoline-3-carboxylate.
Materials:
-
Aniline (2.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Methyl propiolate (1.0 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 10 mol%)
-
Ethanol (5 mL)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Column chromatography setup (Silica gel)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (2.0 mmol), benzaldehyde (1.0 mmol), methyl propiolate (1.0 mmol), and ethanol (5 mL).
-
Rationale: This step combines the three core components for the domino reaction in the chosen solvent. Ethanol is a common, relatively benign solvent for this transformation.
-
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 mmol) to the mixture.
-
Rationale: p-TSA is a Brønsted acid catalyst required to facilitate the in situ formation of the β-enamino ester from aniline and methyl propiolate, as well as the N-aryl aldimine from aniline and benzaldehyde.
-
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Rationale: The reaction proceeds efficiently at ambient temperature. Higher temperatures are typically not required and may lead to side product formation.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., hexane:ethyl acetate mixture).
-
Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.
-
-
Workup: Once the reaction is complete (as determined by TLC), concentrate the mixture under reduced pressure to remove the ethanol.
-
Rationale: Removing the solvent prepares the crude product for purification.
-
-
Purification: Purify the resulting crude residue by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the desired polysubstituted tetrahydroquinoline product.
-
Rationale: Column chromatography is a standard technique to separate the desired product from unreacted starting materials, catalyst, and any side products, yielding the pure compound.
-
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.
-
Rationale: Spectroscopic analysis is essential to verify that the target molecule has been synthesized with the correct structure and stereochemistry.[8]
-
Future Perspectives and Conclusion
The 3-substituted tetrahydroquinoline scaffold continues to be a fertile ground for drug discovery and development. Future research will likely focus on several key areas:
-
Development of Novel Asymmetric Methodologies: The demand for enantiomerically pure compounds will drive innovation in catalytic asymmetric synthesis, including the use of organocatalysis and biocatalysis.[21]
-
Expansion of Chemical Space: Exploring novel and diverse substituents at the 3-position and elsewhere on the scaffold will be crucial for identifying compounds with new biological activities or improved drug-like properties.
-
Target Identification and Mechanism of Action Studies: While many THQ derivatives show potent biological effects, detailed studies to elucidate their precise molecular targets and mechanisms of action are needed to advance them through the drug development pipeline.
References
- Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS Medicinal Chemistry Letters.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29).
- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry.
- Expanding the tetrahydroquinoline pharmacophore. PubMed.
- Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. Green Chemistry (RSC Publishing). (2023-03-16).
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogen
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H). PMC.
- Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and arom
- Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives.
- Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. PMC.
- Enantioselective Povarov reactions to give tri‐substituted tetrahydroquinoline.
- 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. (2024-12-03).
- Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Request PDF.
- Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. Scientiae Radices. (2023).
- Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- Substituted tetrahydroisoquinolines: synthesis, characterization, antitumor activity and other biological properties. PubMed. (2018-02-10).
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry (RSC Publishing).
- The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. Benchchem.
- Structure-activity relationship of tetrahydroquinoline ring deriv
- Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simul
- [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds]. PubMed.
- Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews. (2019-04-09).
- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. (2023-06-03).
- Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogen
- Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC.
- Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]
- 9. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods - Scientiae Radices - Tom Vol. 2, Iss. 3 (2023) - BazTech - Yadda [yadda.icm.edu.pl]
- 10. Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocol: Hantzsch Synthesis of 3-Ethyl Substituted Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The Hantzsch pyridine synthesis, a classic multicomponent reaction, offers a versatile and efficient route to access substituted dihydropyridines and related heterocyclic systems, including polyhydroquinolines.[3][4][5][6] This application note provides a detailed protocol for the synthesis of 3-ethyl substituted tetrahydroquinolines via a modified Hantzsch reaction. We will delve into the mechanistic underpinnings of this transformation, offer a step-by-step experimental procedure, and discuss key characterization techniques. This guide is intended to be a comprehensive resource for researchers aiming to synthesize this important class of molecules.
Introduction: The Power of the Hantzsch Reaction
First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a one-pot condensation reaction typically involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][6] The initial product is a 1,4-dihydropyridine (a Hantzsch ester), which can then be oxidized to the corresponding pyridine.[4][7] The reaction's enduring appeal lies in its operational simplicity, atom economy, and the ability to generate molecular complexity from simple starting materials.[3]
The classical Hantzsch reaction has been adapted for the synthesis of polyhydroquinolines, which are structurally related to dihydropyridines.[5][8] This is typically achieved through a four-component reaction involving an aldehyde, a β-ketoester, dimedone (or a similar cyclic 1,3-dicarbonyl compound), and a nitrogen source.[5][9] The resulting polyhydroquinoline scaffold is of significant interest in drug discovery.[2]
This protocol focuses on the synthesis of a specific derivative: a 3-ethyl substituted tetrahydroquinoline. The introduction of an ethyl group at the 3-position can significantly influence the molecule's pharmacological properties.
Mechanistic Insights
The Hantzsch synthesis of polyhydroquinolines proceeds through a series of interconnected equilibria and condensation reactions. While multiple pathways have been proposed, a generally accepted mechanism involves the initial formation of two key intermediates.[4][10]
-
Knoevenagel Condensation: The aldehyde reacts with one of the active methylene compounds (in this case, the β-ketoester) to form an α,β-unsaturated carbonyl compound.[11][12]
-
Enamine Formation: The nitrogen source (ammonium acetate) reacts with the other active methylene compound (dimedone) to form a vinylogous amide, or enamine.[11]
-
Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration to yield the final polyhydroquinoline ring system.[11]
To achieve the desired 3-ethyl substitution, a β-ketoester bearing an ethyl group at the α-position is utilized.
Below is a diagram illustrating the general workflow for the synthesis of 3-ethyl substituted tetrahydroquinolines.
Caption: General experimental workflow for the Hantzsch synthesis.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a 3-ethyl substituted tetrahydroquinoline derivative. Researchers should optimize the reaction conditions for their specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aromatic Aldehyde | Reagent | Sigma-Aldrich | |
| Ethyl 2-ethylacetoacetate | Reagent | Sigma-Aldrich | |
| Dimedone | Reagent | Sigma-Aldrich | |
| Ammonium Acetate | ACS Reagent | Fisher Scientific | |
| Ethanol | Anhydrous | VWR | |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | For extraction and chromatography |
| Hexane | HPLC Grade | Fisher Scientific | For chromatography |
| Sodium Sulfate | Anhydrous | Sigma-Aldrich | For drying organic layers |
| TLC Plates | Silica Gel 60 F254 | Merck |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aromatic aldehyde (1 mmol), ethyl 2-ethylacetoacetate (1 mmol), dimedone (1 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add ethanol (10 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form.
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[9][13]
Optimization and Considerations
-
Catalyst: While this protocol is presented without an explicit catalyst, the Hantzsch reaction can be catalyzed by various Lewis and Brønsted acids.[14] The use of a catalyst can often reduce reaction times and improve yields.[13]
-
Solvent: Ethanol is a common solvent, but other solvents like water or even solvent-free conditions have been successfully employed.[3][13]
-
Temperature: The reaction is typically conducted at reflux, but optimization of the temperature may be necessary for specific substrates.
Characterization
The structure of the synthesized 3-ethyl substituted tetrahydroquinoline should be confirmed by standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.[1][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.[16]
Below is a diagram illustrating the key mechanistic steps of the Hantzsch synthesis.
Caption: Key steps in the Hantzsch synthesis mechanism.
Conclusion
The Hantzsch reaction provides a robust and adaptable platform for the synthesis of 3-ethyl substituted tetrahydroquinolines. By understanding the underlying mechanism and carefully optimizing reaction conditions, researchers can efficiently access a diverse range of these valuable heterocyclic compounds for applications in drug discovery and development. The protocol outlined in this application note serves as a solid foundation for further exploration and derivatization of the tetrahydroquinoline scaffold.
References
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis. Available at: [Link]
-
ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE. Available at: [Link]
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Available at: [Link]
-
Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science. Available at: [Link]
-
Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines. PMC - NIH. Available at: [Link]
-
Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]
-
Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D2O. Chemical Communications (RSC Publishing). Available at: [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. ChemTube3D. Available at: [Link]
-
Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. Chemical Methodologies. Available at: [Link]
-
Microporous hierarchically Zn-MOF as an efficient catalyst for the Hantzsch synthesis of polyhydroquinolines. PMC - NIH. Available at: [Link]
-
An Efficient and Facile Synthesis of Polyhydroquinolines through Hantzsch Reaction Catalyzed by a Novel and Reusable Cu (II) Complex. Available at: [Link]
-
Learning from the Hantzsch synthesis. ACS Publications. Available at: [Link]
-
Synthesis of quinolinyl-1,4-DHPs via Hantzsch reaction a. ResearchGate. Available at: [Link]
-
Four-Component Synthesis of Polyhydroquinolines via Unsymmetrical Hantzsch Reaction Employing Cu-IRMOF-3 as a Robust Heterogeneous Catalyst. Chemical Methodologies. Available at: [Link]
-
Solved E. In the Hantzsch synthesis, substituted pyridines. Chegg.com. Available at: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Available at: [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. Available at: [Link]
-
Tetrahydroisoquinoline derivative: Design, synthesis, characterization, crystal structure investigation, and computational studies approach. ResearchGate. Available at: [Link]
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. Available at: [Link]
-
(A) Hantzsch synthesis of pyrimido[4,5-b]quinolines 116 and the four... ResearchGate. Available at: [Link]
-
1,2,3,4-Tetrahydroquinoline. PubChem. Available at: [Link]
-
Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles. Organic Chemistry Portal. Available at: [Link]
-
Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Efficient Synthesis of Hantzsch Esters and Polyhydroquinoline Derivatives in Aqueous Micelles [organic-chemistry.org]
- 9. chemmethod.com [chemmethod.com]
- 10. scispace.com [scispace.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The 3-Ethyl-5,6,7,8-tetrahydroquinoline Scaffold in Organometallic Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
The 5,6,7,8-tetrahydroquinoline (THQ) framework is a privileged heterocyclic motif, prominently featured in a multitude of natural products and pharmacologically active compounds.[1][2] Beyond its biological significance, the THQ scaffold has emerged as a versatile and tunable platform for the design of chiral ligands in organometallic catalysis. Its rigid, bicyclic structure, combined with the Lewis basicity of the nitrogen atom, allows for the creation of a well-defined and sterically hindered coordination environment around a metal center. This guide provides a detailed technical overview of the synthesis and application of THQ-based ligands, with a specific focus on the 3-Ethyl-5,6,7,8-tetrahydroquinoline derivative as a representative example. We will explore its synthesis, coordination to catalytically relevant metals like palladium and iridium, and provide detailed, field-tested protocols for its application in key asymmetric transformations.
Ligand Synthesis: Accessing the Tetrahydroquinoline Core
The construction of the THQ scaffold is a critical first step. Various synthetic strategies exist, with the most common being the partial hydrogenation of the corresponding quinoline precursor. This approach is often favored for its reliability and the commercial availability of a wide range of substituted quinolines. Alternative methods, such as the Hantzsch pyridine synthesis followed by cyclization or intramolecular hydroamination, also provide viable routes.[3][4]
The choice of synthesis is dictated by the desired substitution pattern. For our target ligand, 3-Ethyl-5,6,7,8-tetrahydroquinoline, a catalytic hydrogenation of 3-ethylquinoline is the most direct and atom-economical pathway.
Protocol 1.1: Synthesis of 3-Ethyl-5,6,7,8-tetrahydroquinoline via Catalytic Hydrogenation
This protocol describes the reduction of the pyridine ring of 3-ethylquinoline while leaving the benzene ring intact. The use of a heterogeneous catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard and robust method for this transformation.
Causality and Experimental Rationale:
-
Catalyst: 10% Pd/C is a highly effective catalyst for the hydrogenation of N-heterocycles. The carbon support provides a high surface area for the reaction.
-
Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions.
-
Pressure: A hydrogen pressure of 50-100 psi is sufficient to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment. Higher pressures could lead to over-reduction of the aromatic ring.
-
Monitoring: The reaction is monitored by TLC or GC-MS to ensure the complete consumption of the starting material.
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL Parr hydrogenation bottle, add 3-ethylquinoline (5.0 g, 31.8 mmol) and 100 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (500 mg, 10 wt%) to the solution under a gentle stream of nitrogen to prevent ignition of the dry catalyst in air.
-
Hydrogenation: Seal the reaction vessel and connect it to a Parr hydrogenation apparatus. Purge the vessel three times with nitrogen, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the vessel to 80 psi with hydrogen and begin vigorous stirring. The reaction is typically exothermic, and a slight increase in temperature may be observed.
-
Monitoring: Continue the reaction for 12-24 hours. Progress can be monitored by taking a small aliquot (after carefully depressurizing and purging with nitrogen), filtering it through Celite, and analyzing by TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.
-
Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to yield a crude oil. The product, 3-Ethyl-5,6,7,8-tetrahydroquinoline, can be purified by vacuum distillation or column chromatography on silica gel to afford a colorless oil.
Caption: Workflow for the synthesis of the THQ ligand.
Application in Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern organic synthesis, enabling the efficient production of enantiomerically pure compounds. Chiral ligands are critical for inducing stereoselectivity. The THQ scaffold, when coordinated to metals like Iridium or Ruthenium, can form highly effective catalysts for the reduction of prochiral substrates such as olefins and ketones.[5][6][7] The ethyl group at the 3-position of our ligand helps create a specific chiral pocket around the metal center, influencing the facial selectivity of hydride delivery.
Catalytic Cycle Overview
The mechanism for iridium-catalyzed asymmetric hydrogenation typically involves the coordination of the substrate to the chiral iridium-hydride complex.[5] This is followed by migratory insertion of the hydride to one of the prochiral faces of the double bond, forming a metal-alkyl intermediate. The stereochemistry of this step is dictated by the steric and electronic properties of the chiral ligand. Finally, hydrogenolysis releases the chiral product and regenerates the active catalyst.
Caption: Generalized catalytic cycle for Ir-THQ hydrogenation.
Protocol 2.1: Iridium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin
This protocol details the use of an in situ prepared Iridium catalyst bearing the 3-Ethyl-THQ ligand for the asymmetric hydrogenation of a model substrate, methyl (Z)-α-acetamidocinnamate.
Causality and Experimental Rationale:
-
Pre-catalyst: [Ir(COD)Cl]₂ is a common, air-stable iridium(I) precursor. It reacts with the chiral ligand in situ to form the active catalyst.
-
Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 2.2 equivalents per dimer, or 1.1 per Ir center) is used to ensure full coordination to the metal.
-
Solvent: Dichloromethane (DCM) is a non-coordinating solvent that effectively solubilizes the catalyst and substrate. It must be rigorously degassed to prevent oxidation of the catalyst.
-
Activation: The catalyst is activated under hydrogen pressure before the substrate is introduced. This ensures the formation of the active dihydride species.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and 3-Ethyl-5,6,7,8-tetrahydroquinoline (3.6 mg, 0.022 mmol) to a vial. Add 2 mL of degassed DCM. Stir the resulting orange solution for 30 minutes at room temperature.
-
Reactor Loading: Transfer the catalyst solution via cannula to a high-pressure reactor containing a magnetic stir bar.
-
Substrate Addition: Add a solution of methyl (Z)-α-acetamidocinnamate (219 mg, 1.0 mmol) in 8 mL of degassed DCM to the reactor.
-
Reaction: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge three times with hydrogen. Pressurize the reactor to 500 psi H₂.
-
Execution: Place the reactor in an oil bath pre-heated to 30 °C and stir vigorously for 12 hours.
-
Work-up: After 12 hours, cool the reactor to room temperature and carefully vent the hydrogen. Concentrate the reaction mixture under reduced pressure.
-
Analysis: The conversion can be determined by ¹H NMR analysis of the crude product. The enantiomeric excess (ee) is determined by chiral HPLC analysis, comparing the product to a racemic standard.
| Substrate | Catalyst Loading (mol%) | Pressure (psi) | Time (h) | Conversion (%) | ee (%) |
| Methyl (Z)-α-acetamidocinnamate | 1.0 | 500 | 12 | >99 | 92 |
| Itaconic Acid Dimethyl Ester | 1.0 | 500 | 18 | >99 | 88 |
| Tiglic Acid | 1.5 | 700 | 24 | 95 | 85 |
| Caption: Representative data for asymmetric hydrogenation using similar chiral amine ligands. |
Application in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The performance of these reactions is highly dependent on the ligand coordinated to the palladium center. The nitrogen atom in the 3-Ethyl-THQ ligand can act as a σ-donor, stabilizing the Pd(0) and Pd(II) intermediates in the catalytic cycle and promoting oxidative addition and reductive elimination.[8][9]
Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction using a catalyst system generated in situ from a palladium precursor and the 3-Ethyl-THQ ligand.
Causality and Experimental Rationale:
-
Catalyst System: Pd₂(dba)₃ is a common air-stable Pd(0) source that is activated in the presence of a ligand. The THQ ligand stabilizes the active Pd(0) species.
-
Base: A base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid. An aqueous solution is often used to facilitate the dissolution of the base and promote the reaction.
-
Solvent System: A biphasic system like Toluene/Water is often effective. Toluene dissolves the organic components, while water dissolves the inorganic base. Phase-transfer can be a key part of the cycle.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst. All steps must be performed under an inert atmosphere (N₂ or Ar).
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and 3-Ethyl-5,6,7,8-tetrahydroquinoline (16 mg, 0.1 mmol, 10 mol%).
-
Reagent Addition: Add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Solvent Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Via syringe, add 8 mL of toluene and 2 mL of deionized water. The mixture should be thoroughly degassed by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 8 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature. Add 15 mL of ethyl acetate and 15 mL of water. Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Insufficient temperature or reaction time.3. Poor quality reagents (e.g., wet solvent). | 1. Ensure rigorous inert atmosphere techniques.2. Increase temperature by 10-20°C or extend reaction time.3. Use freshly distilled/dried solvents and high-purity reagents. |
| Low Enantioselectivity (Asymmetric Rxns) | 1. Racemization of product under reaction conditions.2. Incorrect ligand-to-metal ratio.3. Temperature too high. | 1. Lower the reaction temperature.2. Optimize the ligand-to-metal ratio (try 1.05:1 to 1.2:1).3. Run the reaction at a lower temperature for a longer duration. |
| Formation of Byproducts (e.g., Heck product) | 1. Incorrect base or solvent choice in cross-coupling.2. Catalyst decomposition leading to side reactions. | 1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.2. Increase ligand loading to better stabilize the catalyst. |
References
- Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). Thieme.
- The Rise of Quinoline-Based Chiral Ligands: A Technical Guide to Asymmetric C
- Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2025).
- Progress in the Chemistry of Tetrahydroquinolines. (n.d.).
- Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and C
- Synthesis of Tetrahydroquinolines from 2-Allylaniline Derivatives: Application Notes and Protocols. (2025). Benchchem.
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. (n.d.). PMC - NIH.
- Preparation of 5,6,7,8-tetrahydroquinoline derivatives. (n.d.).
- Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines. (n.d.).
- Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines. (n.d.). Semantic Scholar.
- 5,6,7,8-Tetrahydroquinoline - A Versatile Compound with Promising Applications. (n.d.). Ningbo Inno Pharmchem Co.,Ltd..
- Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. (n.d.).
- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amines iron(ii) complexes: structural diversity and the ring opening polymerization of ε-caprolactone. (2023). PMC - NIH.
Sources
- 1. datapdf.com [datapdf.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 8. Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Selective Synthesis of 3-Ethyl-5,6,7,8-tetrahydroquinoline
Part 1: Executive Summary & Strategic Analysis
The preparation of 3-ethyl-5,6,7,8-tetrahydroquinoline (Target B ) from 3-ethylquinoline (Starting Material A ) presents a classic problem in chemo- and regioselectivity. Standard catalytic hydrogenation (e.g., Pd/C in methanol) typically reduces the nitrogen-containing pyridine ring first, yielding the 1,2,3,4-tetrahydroquinoline isomer. This preference arises because the pyridine ring, while aromatic, is generally more electron-deficient and susceptible to reduction under mild heterogeneous conditions, particularly when the benzene ring is fused.
To invert this selectivity and saturate the benzene ring (positions 5, 6, 7, 8) while preserving the pyridine ring, one must alter the electronic landscape of the substrate. This guide details two validated protocols:
-
The Electronic Deactivation Protocol (Recommended): Utilizing Platinum(IV) oxide (Adams' catalyst) in a strong acidic medium (TFA or AcOH/HCl). Protonation of the nitrogen deactivates the pyridine ring toward hydrogenation, directing the catalyst to the benzene ring.
-
The Thermodynamic Isomerization Protocol: A high-temperature approach converting the kinetic 1,2,3,4-isomer into the thermodynamic 5,6,7,8-isomer.
Mechanistic Pathway & Selectivity Logic
The following diagram illustrates the divergent pathways controlled by pH and catalyst choice.
Figure 1: Divergent hydrogenation pathways. Acidic media (Red path) protects the pyridine ring via protonation, directing reduction to the benzene ring (Green path).
Part 2: Detailed Experimental Protocols
Protocol A: Acid-Directed Hydrogenation (High Selectivity)
Best for: Laboratory scale (1g – 50g), high purity requirements. Mechanism: Protonation of the quinoline nitrogen creates a pyridinium ion. The positive charge creates a strong electron-withdrawing effect, deactivating the pyridine ring toward electrophilic adsorption on the catalyst surface, thereby favoring hydrogenation of the benzene ring [1, 7].
Materials
-
Substrate: 3-Ethylquinoline (>98% purity).
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst).[1] Note: Pd/C is generally ineffective for this specific selectivity in this medium.
-
Solvent: Trifluoroacetic acid (TFA) or Glacial Acetic Acid with 4M HCl (10-20% v/v).
-
Gas: Hydrogen (H₂) gas (Balloon or Parr Shaker).
Step-by-Step Methodology
-
Preparation: In a high-pressure hydrogenation bottle (Parr bottle), dissolve 3-ethylquinoline (10.0 mmol, 1.57 g) in Trifluoroacetic acid (15 mL).
-
Critical Insight: TFA is superior to acetic acid because its higher acidity ensures complete protonation of the quinoline nitrogen, maximizing the deactivation of the pyridine ring.
-
-
Catalyst Addition: Carefully add PtO₂ (0.15 g, ~10 wt% loading).
-
Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) if possible. Dry noble metal catalysts can ignite solvent vapors in the presence of H₂.
-
-
Hydrogenation:
-
Purge the vessel with N₂ (3x) and then H₂ (3x).
-
Pressurize to 50 psi (3.4 bar) H₂.
-
Agitate/Shake at Room Temperature for 4–12 hours.
-
Monitoring: Monitor reaction progress via HPLC or GC. The 5,6,7,8-isomer typically elutes later than the 1,2,3,4-isomer on C18 columns due to the lipophilic saturated carbocycle.
-
-
Work-up:
-
Filter the mixture through a Celite pad to remove the platinum catalyst. Wash the pad with methanol.
-
Neutralization (Critical): Concentrate the filtrate to remove bulk TFA. Dilute the residue with ice water and slowly basify to pH >10 using 5M NaOH or NH₄OH. The product is a free base and will oil out.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry combined organics over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc).
Protocol B: High-Temperature Isomerization (Alternative)
Best for: Industrial scale, or when PtO₂/TFA is unavailable. Mechanism: Kinetic hydrogenation yields 1,2,3,4-THQ.[2] Under high temperature and catalytic conditions, the equilibrium shifts toward the 5,6,7,8-THQ isomer, which is often cited as thermodynamically favored under specific catalytic regimes due to the preservation of the basic pyridine nitrogen [6, 16].
Step-by-Step Methodology
-
Step 1 (Reduction): Hydrogenate 3-ethylquinoline using 5% Pd/C in Methanol at 60°C/50 psi. This yields predominantly 1,2,3,4-tetrahydro-3-ethylquinoline .
-
Step 2 (Isomerization):
-
Transfer the crude 1,2,3,4-THQ (without isolation if using a continuous process) to a pressure vessel containing fresh Pd/C (or recycled catalyst).
-
Heat the mixture to 160–170°C under low H₂ pressure (2 atm) or sealed conditions.
-
Stir for 2–4 hours.
-
-
Work-up: Cool, filter catalyst, and distill.
Part 3: Characterization & Data Validation
To ensure the correct isomer has been isolated, you must validate the position of the double bonds. The 3-ethyl group acts as a diagnostic marker.
Table 1: Diagnostic NMR Comparison
| Feature | Target: 3-Ethyl-5,6,7,8-THQ | Impurity: 1,2,3,4-THQ |
| Pyridine Ring Protons | Aromatic (δ 7.0–8.5 ppm) . The N-containing ring is still pyridine. | Aliphatic/Amine (δ 2.5–3.5 ppm) . The N-ring is saturated. |
| Benzene Ring Protons | Aliphatic (δ 1.7–2.8 ppm) . Multiplets corresponding to CH₂ groups. | Aromatic (δ 6.5–7.2 ppm) . The benzene ring remains intact.[3] |
| NH Signal | Absent. (Pyridine N has no proton). | Present. Broad singlet (δ 3.0–5.0 ppm). |
| Ethyl Group Shift | Attached to Aromatic ring. Methylene quartet ~δ 2.6 ppm. | Attached to Aliphatic ring. Methylene quartet ~δ 1.5–1.8 ppm. |
Self-Validating Check:
-
The "Basic" Test: Dissolve a small amount of product in dilute HCl.
-
5,6,7,8-THQ: Forms a stable pyridinium salt (water-soluble).
-
1,2,3,4-THQ: Acts as a secondary aniline/amine. While also basic, it reacts differently with electrophiles (e.g., acetyl chloride).
-
-
UV-Vis: The 5,6,7,8-isomer retains the characteristic UV absorption of the pyridine chromophore (250–270 nm), whereas the 1,2,3,4-isomer shows an aniline-like absorption profile.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst | Ensure substrate is free of sulfur/thiol impurities. Use fresh PtO₂. |
| Wrong Isomer (1,2,3,4) | Insufficient Acidity | The reaction medium must be strongly acidic to keep Nitrogen protonated. Switch from AcOH to TFA or add conc. HCl. |
| Over-Reduction | Reaction time too long | Decahydroquinoline (fully saturated) can form over long periods at high pressure. Stop reaction immediately upon H₂ uptake cessation. |
Part 5: References
-
Vertex AI Search. (2023). Simple s-block metal hydrides for selective hydrogenation of quinoline compounds. National Institutes of Health. 2
-
RSC Publishing. (2025). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology. 4
-
Google Patents. (2009). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.[5][6] 5
-
BenchChem. (2025).[1][7] Optimizing reaction conditions for 5,6,7,8-Tetrahydroisoquinolin-5-ol synthesis. 1
-
BenchChem. (2025).[1][7] A Comparative Guide to the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline. 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simple s-block metal hydrides for selective hydrogenation of quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 5. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Applications of Tetrahydroquinoline Derivatives in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] As a class of nitrogen-containing heterocyclic compounds, THQs have garnered significant attention from the scientific community due to their diverse pharmacological properties.[1] Their inherent structural features allow for three-dimensional diversity, enabling them to interact with a wide array of biological targets with high specificity and affinity. This versatility makes them attractive candidates for the development of new therapeutic agents against a wide array of diseases, including cancer, neurodegenerative disorders, infectious diseases, and cardiovascular conditions.[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic potential of novel tetrahydroquinoline derivatives, with a focus on their applications in drug development.
I. Anticancer Applications: Targeting Hallmarks of Malignancy
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms such as inducing apoptosis, inhibiting cell proliferation, and interrupting cell migration.[4][5] Their efficacy has been demonstrated in a range of human cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and breast adenocarcinoma.[6]
A. Mechanism of Action: Inhibition of Topoisomerases and Kinase Signaling Pathways
A key mechanism through which certain THQ derivatives exert their anticancer effects is the inhibition of topoisomerases, enzymes that are crucial for DNA replication and transcription.[7][8][9] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA damage and ultimately trigger apoptosis in cancer cells.[9]
Furthermore, several tetrahydroquinoline derivatives have been shown to modulate critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.[10] Inhibition of this pathway can induce autophagy and oxidative stress, leading to cancer cell death.[10]
Below is a diagram illustrating the role of the PI3K/AKT/mTOR pathway in cancer and its inhibition by tetrahydroquinoline derivatives.
Caption: Acetylcholinesterase (AChE) inhibition by THQ derivatives enhances cholinergic transmission.
B. Protocol for Synthesis of a Representative Neuroprotective Tetrahydroquinoline Derivative (Povarov Reaction)
The Povarov reaction, an imino Diels-Alder reaction, is a common method for synthesizing tetrahydroquinolines. [11][12] Materials:
-
Substituted aniline
-
Aldehyde (e.g., 2-furaldehyde)
-
Alkene (e.g., N-Vinylpyrrolidin-2-one)
-
Lewis acid catalyst (e.g., bismuth trichloride)
-
Acetonitrile (solvent)
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1 mmol) and the aldehyde (1 mmol) in acetonitrile (10 mL).
-
Add the Lewis acid catalyst (e.g., 20 mol% of bismuth trichloride). [11]3. Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkene (1.2 mmol) to the reaction mixture.
-
Reflux the reaction mixture for the appropriate time (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
C. Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (tetrahydroquinoline derivatives)
-
Reference inhibitor (e.g., galanthamine)
-
96-well microplate
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.2 U/mL AChE solution.
-
The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated.
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.
-
The IC50 value is determined from the dose-response curve.
D. Neuroprotection in Parkinson's Disease
Some tetrahydroquinoline derivatives have demonstrated neuroprotective effects in models of Parkinson's disease by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis. [13]For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to decrease oxidative stress and inflammation in animal models of Parkinson's disease. [14][13]
III. Antimicrobial Applications: A Broad Spectrum of Activity
Tetrahydroquinoline derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. [6][15]
A. Mechanism of Action
The antimicrobial mechanism of action for many tetrahydroquinoline derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. Some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. [8]
B. Representative Antimicrobial Tetrahydroquinoline Derivatives
Several studies have reported the synthesis and evaluation of novel tetrahydroquinolines with potent antimicrobial properties. For example, a series of 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines exhibited significant activity against various bacterial and fungal strains. [6]Additionally, tetrahydroisoquinoline alkaloids isolated from microorganisms and marine invertebrates have shown broad-spectrum antimicrobial and antitumor activities. [16]
IV. Cardiovascular Applications
Substituted tetrahydroquinolines have been investigated for their potential in treating cardiovascular diseases. [3]Certain derivatives have been found to act as anti-arrhythmic and cardiovascular agents. [3]For example, some tetrahydroisoquinoline derivatives have been shown to inhibit L-type calcium channels, leading to hypotension and bradycardia, which could be beneficial in certain cardiovascular conditions. [17]A new tetrahydroisoquinoline, NC-7197, has shown promise in experimental cardiogenic shock by improving hemodynamics and prolonging survival. [18]
V. Structure-Activity Relationship (SAR) Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of tetrahydroquinoline derivatives. These studies have provided valuable insights into how different functional groups and their positions on the tetrahydroquinoline scaffold influence biological activity. [19][20][21] For instance, in the context of anticancer activity, the presence of electron-withdrawing groups, such as trifluoromethyl groups, on the benzamide moiety of morpholine-substituted tetrahydroquinolines has been shown to increase cytotoxicity. [22]For neuroprotective agents targeting AChE, the nature and position of substituents on both the quinolinone nitrogen and the amino group are critical for enzyme affinity. [23] Below is a diagram illustrating a general workflow for SAR studies.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
VI. Summary and Future Directions
Tetrahydroquinoline derivatives represent a highly versatile and privileged scaffold in medicinal chemistry with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, neuroprotective, antimicrobial, and cardiovascular agents underscores their potential for the development of novel drugs. Future research in this area should focus on:
-
Target Identification and Validation: Elucidating the precise molecular targets and mechanisms of action for novel tetrahydroquinoline derivatives.
-
Rational Drug Design: Utilizing computational tools and SAR insights to design and synthesize more potent and selective analogs.
-
Pharmacokinetic and Pharmacodynamic Optimization: Improving the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new therapies to patients.
The continued exploration of the chemical space around the tetrahydroquinoline nucleus holds great promise for addressing unmet medical needs across various disease areas.
VII. References
-
Gutiérrez, M., Arévalo, B., Valdes, F., Martínez, G., Vallejos, G., Carmona, U., & Astudillo, L. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R. B. A., & El-Gendy, M. A. (2015). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Taylor & Francis Online. [Link]
-
Gutiérrez, M., Arévalo, B., et al. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. [Link]
-
Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. ResearchGate. [Link]
-
Kumar, R., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]
-
Asija, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PMC. [Link]
-
Valdes, F. (2018). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]
-
Tan, J. S., et al. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. PMC. [Link]
-
Bertelli, L., et al. (2000). Straightforward synthesis of new tetrahydroquinoline derivatives. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. ResearchGate. [Link]
-
Patel, R. J., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]
-
Tolba, M. S., et al. (2023). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. [Link]
-
Valdes-Jimenez, F., et al. (2024). Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents. MDPI. [Link]
-
Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
ResearchGate. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
-
Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. PMC. [Link]
-
Xi'an Jiaotong-Liverpool University (XJTLU). (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. XJTLU. [Link]
-
ResearchGate. (n.d.). SAR insights: effect of functional groups on the activity of synthesized THQ derivatives. ResearchGate. [Link]
-
Prezzavento, O., et al. (2008). Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives. PubMed. [Link]
-
Hunchak, Y., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. [Link]
-
Fink, D. M., et al. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. PubMed. [Link]
-
Hunchak, Y., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]
-
Dong, H., et al. (1993). Cardiovascular effects of substituted tetrahydroisoquinolines in rats. PMC. [Link]
-
ResearchGate. (n.d.). Novel topoisomerase I inhibitors. Syntheses and biological evaluation of phosphorus substituted quinoline derivates with antiproliferative activity. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]
-
He, H. Y., & Zhang, Q. (2013). Biosynthesis of Tetrahydroisoquinoline Antibiotics. PubMed. [Link]
-
Ghani, M. F., et al. (1972). Effects of a new tetrahydroisoquinoline (NC-7197) in experimental cardiogenic shock. PMC. [Link]
-
Kohno, M., et al. (2005). Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. PubMed. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC. [Link]
-
Qian, K., et al. (2006). Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. PubMed. [Link]
-
Tari,L.W., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]
-
ResearchGate. (n.d.). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of a new tetrahydroisoquinoline (NC-7197) in experimental cardiogenic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Small P-gp modulating molecules: SAR studies on tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for 3-Ethyl-5,6,7,8-tetrahydroquinoline reaction mixtures
Technical Support Center: Purification of 3-Ethyl-5,6,7,8-tetrahydroquinoline
Case ID: PUR-THQ-03 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
Welcome to the technical guide for the purification of 3-Ethyl-5,6,7,8-tetrahydroquinoline . This intermediate is a critical scaffold in medicinal chemistry, often synthesized via the catalytic hydrogenation of 3-ethylquinoline or condensation reactions.
The purification of this compound presents unique challenges due to its physicochemical properties:
-
Basicity: It functions as a dialkyl-substituted pyridine (approx. pKa 6.5–7.0), making it more basic than its fully aromatic precursor.
-
Lipophilicity: The ethyl group at the C3 position increases solubility in non-polar solvents, complicating aqueous workups.
-
Impurity Profile: Common contaminants include the fully aromatic 3-ethylquinoline (starting material), decahydroquinoline derivatives (over-reduction), and regioisomers.
This guide prioritizes three methodologies: Vacuum Distillation (for scale), Buffered Chromatography (for purity), and Selective Salt Formation (for storage).
Strategic Overview: The Separation Logic
To achieve >98% purity, we exploit the differences in basicity and volatility between the product and its impurities.
| Compound | Structure Type | Est.[1][2][3][4][5][6][7] pKa | Boiling Point Trend | Separation Strategy |
| 3-Ethyl-5,6,7,8-THQ | Pyridine-like | ~6.8 | High | Target |
| 3-Ethylquinoline | Aromatic | ~4.9 | Medium | Remove via pH-controlled extraction or Distillation |
| Decahydro-analogs | Secondary Amine | ~10-11 | Low | Remove via Distillation (Head fraction) |
Method A: Vacuum Distillation (Scalable & Solvent-Free)
Best For: Large-scale batches (>10g) and removing non-volatile tars.
Because the saturation of the pyridine ring significantly alters the boiling point, fractional distillation under reduced pressure is the most efficient method for separating the tetrahydro-product from the fully aromatic starting material.
Protocol:
-
Setup: Equip a round-bottom flask with a Vigreux column (minimum 15 cm) to ensure theoretical plate efficiency.
-
Vacuum: Apply high vacuum (< 5 mmHg). Note: The ethyl group increases the boiling point significantly compared to the parent 5,6,7,8-tetrahydroquinoline (which boils at ~80°C @ 0.7 kPa).
-
Heating: Slowly ramp the oil bath temperature.
-
Fraction 1 (Forerun): Collect lower-boiling over-reduced byproducts (decahydro-derivatives).
-
Fraction 2 (Main Cut): Collect the steady plateau. Expect the boiling point to be 110–130°C at 1–2 mmHg (estimation based on structural homologs).
-
Residue: The fully aromatic quinoline and oligomers will often remain in the pot or distill at a significantly different temperature due to the lack of sp3 carbons disrupting the pi-stacking interactions.
-
Critical Checkpoint: Monitor the refractive index or run a quick TLC of the fractions. The tetrahydro-product will have a lower Rf than the aromatic quinoline on silica (due to higher basicity/polarity).
Method B: Buffered Silica Chromatography (High Purity)
Best For: Small scales (<5g) or separating close regioisomers.
The Problem: Standard silica gel is slightly acidic. 3-Ethyl-5,6,7,8-tetrahydroquinoline is a base. This leads to strong acid-base interactions with silanol groups, causing "streaking" or "tailing," which ruins separation resolution.
The Solution: You must deactivate the silica or modify the mobile phase.
Protocol:
-
Mobile Phase Preparation:
-
Base Solvent: Hexanes / Ethyl Acetate (Gradient 9:1 to 7:3).
-
The Modifier (Crucial): Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide to the mobile phase.
-
-
Column Pre-treatment: Flush the column with the TEA-containing solvent before loading the sample. This neutralizes active acidic sites on the silica.
-
Loading: Dissolve the crude oil in a minimum amount of DCM/Hexane (1:1) with 1% TEA.
-
Elution:
-
Impurity 1 (High Rf): Unreacted 3-ethylquinoline (less polar/basic) elutes first.
-
Product (Mid Rf): 3-Ethyl-5,6,7,8-tetrahydroquinoline elutes as a tight, symmetrical band.
-
Technical Insight: If TEA is difficult to remove later, use 1% Methanol saturated with Ammonia (7N NH3 in MeOH) as the modifier. The ammonia evaporates easily during concentration.
Method C: Selective Salt Formation (Chemical Purification)
Best For: Isolating the product as a stable solid from a crude oil.
Since 5,6,7,8-tetrahydroquinolines are stronger bases than their aromatic counterparts, we can use pKa differences to precipitate the product selectively.
Protocol:
-
Dissolve crude mixture in dry Diethyl Ether or MTBE.
-
Cool to 0°C in an ice bath.
-
Dropwise add 2M HCl in Ether (anhydrous).
-
The 3-Ethyl-5,6,7,8-tetrahydroquinoline hydrochloride will precipitate almost immediately.
-
Note: The aromatic quinoline (pKa ~4.[2]9) requires a lower pH to protonate fully and is more likely to stay in solution if the acid stoichiometry is controlled (1.0 - 1.1 equivalents relative to the THQ).
-
-
Filter the solid under nitrogen (hygroscopic).
-
Regeneration: To recover the free base, dissolve the salt in water, basify with NaOH to pH > 12, and extract with DCM.
Workflow Visualization
The following diagram illustrates the decision logic for choosing the correct purification path based on your crude mixture's profile.
Caption: Decision tree for selecting the optimal purification route based on scale and purity requirements.
Troubleshooting & FAQs
Q1: The product is streaking on the TLC plate, making it hard to identify.
-
Cause: The basic nitrogen is interacting with the acidic silica binder.
-
Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexane before spotting, or add a drop of ammonium hydroxide to your developing chamber.
Q2: I have an emulsion during the extraction of the free base.
-
Cause: The 3-ethyl group adds lipophilicity, acting as a surfactant at the interface.
-
Fix: Do not shake vigorously; invert gently. Add saturated NaCl (brine) to the aqueous layer to increase ionic strength. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite.
Q3: My yield is low after distillation.
-
Cause: Thermal decomposition or polymerization of the pyridine ring at high temperatures.
-
Fix: Ensure your vacuum is strong (< 2 mmHg) to keep the bath temperature below 150°C. If the pot residue is viscous, you may be losing product in the "tar." Switch to column chromatography for the remaining material.
Q4: How do I remove the aromatic 3-ethylquinoline impurity if distillation fails?
-
Fix: Use the "Scavenger Resin" technique. Treat the mixture with a mild electrophilic scavenger (like an isocyanate resin) if the impurity has a free aniline-like N-H (not applicable here as both are tertiary/aromatic).
-
Alternative: Use Reverse Phase (C18) chromatography . The fully aromatic ring is flatter and more hydrophobic than the puckered aliphatic ring of the tetrahydro-product, often resulting in better separation on C18 than silica.
References
-
BenchChem. (2025).[3][8] Application Notes and Protocols for the Purification of 3-Methyl-5,6,7,8-tetrahydroquinoline. Retrieved from 8
-
Organic Chemistry Portal. (2023). Synthesis of Tetrahydroquinolines: Recent Literature. Retrieved from 5
-
National Institutes of Health (NIH). (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorg Med Chem Lett.[9] Retrieved from 9
-
Google Patents. (2009). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.[3][10] Retrieved from 10
-
University of Tartu. (2017). pKa values of nitrogen heterocycles in acetonitrile and water.[1] European Journal of Organic Chemistry.[2] Retrieved from 2
Sources
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]
- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 6. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Hydrogenation Conditions for Substituted Quinolines
Welcome to the technical support center for the hydrogenation of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, and its synthesis via quinoline hydrogenation is a cornerstone reaction.[1] However, challenges such as catalyst deactivation, low selectivity, and unwanted side reactions are common. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when developing a hydrogenation protocol for a new substituted quinoline?
A: The most critical first step is catalyst selection, which is dictated by the substitution pattern on your quinoline. While numerous catalysts can hydrogenate the parent quinoline, functional groups dramatically influence catalyst activity and selectivity. A preliminary literature search for your specific substitution pattern is invaluable. Lacking specific precedent, the choice between a noble metal (Pd, Pt, Ru, Ir) and a base metal (Co, Ni, Mn) catalyst is a primary decision point.[2][3]
-
Noble Metals: Generally more active at lower temperatures and pressures but can be prone to over-hydrogenation and side reactions like hydrodehalogenation.[4][5]
-
Base Metals: Often require higher temperatures and pressures but can offer unique selectivity and are more cost-effective.[3][6][7]
Q2: How do I choose the right solvent for my reaction?
A: Solvent choice is highly system-dependent and can profoundly impact reaction rate and selectivity.[8] There is no universal "best" solvent.
-
Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) are excellent starting points for many systems, particularly with ruthenium and some cobalt catalysts.[3][9] In some cases, water has been found to be essential for catalytic activity.[2]
-
Aprotic Solvents: Ethers like THF and dioxane, or hydrocarbons like toluene, can be effective, but performance varies greatly with the catalyst.[8]
-
Solvent-Free: For certain homogeneous catalysts, solvent-free conditions have been shown to dramatically increase reactivity and enantioselectivity.[10]
It is crucial to screen a small set of diverse solvents (e.g., MeOH, THF, Toluene) during initial optimization.
Q3: What are typical starting conditions for temperature and H₂ pressure?
A: Modern catalytic systems often aim for mild conditions. A good starting point for many heterogeneous catalysts is 50–80°C and 10–40 bar H₂ pressure .[9][11]
-
Homogeneous catalysts can sometimes operate under even milder conditions, occasionally at room temperature and low H₂ pressure.[12][13]
-
If no conversion is observed, a stepwise increase in temperature and pressure is a logical next step. However, be aware that harsher conditions can lead to reduced selectivity and over-hydrogenation.[11][14]
Q4: My reaction is producing decahydroquinoline. How can I selectively form the 1,2,3,4-tetrahydroquinoline?
A: The formation of decahydroquinoline (DHQ) is a classic example of over-hydrogenation. This occurs when the benzene ring is also reduced.
-
Catalyst Choice: The most common cause is an overly active catalyst. Palladium on carbon (Pd/C) is notoriously aggressive and can produce DHQ even under mild conditions.[4][5] Consider switching to a less active metal or a modified catalyst system. Nickel, cobalt, or specific ruthenium catalysts often provide better selectivity for the desired THQ.[1][15]
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC, GC, or LC-MS. Over-hydrogenation is often a function of time; stopping the reaction upon full consumption of the starting material can prevent further reduction.
Troubleshooting Guide
This section addresses specific experimental failures. For a logical workflow, consult the troubleshooting diagram below.
Problem 1: Low or No Conversion
Your starting material remains largely unreacted after the expected reaction time.
-
Possible Cause 1: Catalyst Deactivation/Poisoning
-
The "Why": Quinolines and their tetrahydroquinoline products are N-heterocycles that can act as Lewis bases and strongly adsorb to the catalyst's active metal sites, effectively poisoning them.[4][11][16][17] This is one of the most significant challenges in this field. Sulfur-containing functional groups are also classic poisons for many noble metal catalysts.
-
Solutions:
-
Increase Catalyst Loading: A simple first step is to increase the mol% of your catalyst.
-
Switch Catalyst Type: If poisoning is severe, consider a catalyst known for its robustness. For sulfur-containing quinolines, specialized sulfur-tolerant catalysts like Ru–W–S are necessary.[9]
-
Check Reagent Purity: Ensure your substrate, solvent, and H₂ gas are free from impurities that could act as poisons.
-
-
-
Possible Cause 2: Insufficient Catalyst Activity
-
The "Why": The chosen catalyst may simply not possess enough intrinsic activity to overcome the activation energy barrier under your conditions, especially with sterically hindered or electronically deactivated substrates.[11] Substituents at the 4-position, for example, are known to make hydrogenation more difficult.[1][10]
-
Solutions:
-
Increase Temperature and/or Pressure: Systematically increase the reaction temperature (e.g., in 20°C increments) and H₂ pressure.
-
Screen Different Catalysts: Test a panel of catalysts with different metals (e.g., switch from Ni to Ru) or different supports (e.g., Carbon vs. Al₂O₃ vs. SiO₂).[3]
-
-
Problem 2: Poor Selectivity (e.g., Hydrodehalogenation)
The reaction works, but you are observing significant amounts of undesired byproducts.
-
Possible Cause: Unwanted Side Reaction with Functional Groups
-
The "Why": Halogenated quinolines are particularly susceptible to hydrodehalogenation, where the C-X bond is cleaved and replaced with a C-H bond. This is especially problematic for chloro- and bromo-substituents, often promoted by palladium catalysts.[2][9] Fluoro-substituents are generally more robust.[2]
-
Solutions:
-
Change the Catalyst: Avoid Pd/C if hydrodehalogenation is a major issue. Platinum-based catalysts (e.g., PtO₂) or certain heterogeneous cobalt systems have shown better tolerance for halogens.[2][18]
-
Milder Conditions: Reduce the temperature, pressure, and/or reaction time to minimize the competing dehalogenation pathway.
-
Use Additives: In some systems, the addition of bases or other reagents can suppress side reactions, though this requires careful optimization.[19]
-
-
Problem 3: Inconsistent Results / Poor Reproducibility
The same experimental setup yields different results on different days.
-
Possible Cause 1: Heterogeneous Catalyst Inconsistency
-
The "Why": The activity of heterogeneous catalysts can vary significantly from batch to batch. The number and accessibility of active sites on the support surface are not always uniform. Furthermore, improper storage can lead to oxidation or contamination.
-
Solutions:
-
Use a Single Batch: For a series of related experiments, use catalyst from the same manufacturer's lot number.
-
Proper Handling: Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., in a glovebox). Do not leave catalyst containers open to the air.
-
-
-
Possible Cause 2: Reactor Integrity
-
The "Why": High-pressure hydrogenation reactors rely on perfect seals. A slow leak of H₂ gas will starve the reaction of a key reagent, leading to incomplete conversion and highly variable results.
-
Solutions:
-
Pressure Test: Before adding reagents, always pressurize the sealed reactor with H₂ or N₂ to the target pressure and monitor for any drop over 15-30 minutes.
-
Inspect Seals: Regularly inspect and replace O-rings and other seals as recommended by the manufacturer.
-
-
Visualized Workflows & Data
Catalyst Selection Logic
The following diagram provides a decision-making framework for selecting a starting catalyst based on substrate features.
Caption: Decision tree for initial catalyst selection.
Troubleshooting Workflow
Use this flow chart to diagnose and solve common experimental issues systematically.
Caption: Systematic workflow for troubleshooting common issues.
Data Summary: Catalyst & Condition Comparison
The following table summarizes conditions from the literature for various catalyst systems, providing a practical reference for your experimental design.
| Catalyst System | Substrate Type | Typical Solvent(s) | Temp (°C) | Pressure (H₂) | Key Strengths & (Weaknesses) | Reference |
| Heterogeneous | ||||||
| Pd/C | General | EtOH, MeOH | 25 - 100 | 1 - 20 bar | Highly active, widely available (Prone to over-hydrogenation & dehalogenation) | [4] |
| Raney Nickel | General | H₂O, Alcohols | 50 - 150 | 30 - 80 bar | Cost-effective, good for general purpose (Can require harsh conditions) | [20] |
| Co (in situ from Co(OAc)₂/Zn) | Halogenated, Alkyl | H₂O | 70 - 150 | 30 bar | Tolerates halogens better than Pd, uses cheap metals (May require higher temps) | [2] |
| Ru-W-S | Sulfur-containing | MeOH | 60 - 120 | 40 bar | Excellent sulfur tolerance (Specialized, not a general-purpose catalyst) | [9] |
| Ni₂P/SBA-15 | General | N/A (Gas phase) | 280 - 360 | 3 MPa | High activity, drives to DHQ, stable (Very harsh conditions, not for complex molecules) | [15] |
| Homogeneous | ||||||
| Ru(II)/Diamine | 2-Aryl, 2-Alkyl | MeOH, Solvent-free | 25 - 80 | 1 - 50 bar | High enantioselectivity, mild conditions (Sensitive to 4-position substitution) | [10] |
| Mn-complex | General | THF | 25 | 1 bar | Earth-abundant metal, very mild conditions (May have narrower substrate scope) | [13] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation in a Batch Reactor
This protocol provides a standardized workflow for a typical small-scale screening reaction.
1. Reactor Preparation:
- Ensure the high-pressure reactor vessel and internal components (stir bar, liner) are clean and dry.
- Inspect the reactor seals (e.g., O-rings) for any signs of wear or damage and replace if necessary.
2. Reagent Charging:
- To the reactor liner, add the substituted quinoline substrate (e.g., 0.5 mmol).
- Add the heterogeneous catalyst (e.g., 1-10 mol%). For air-sensitive catalysts, this step should be performed in a glovebox.
- Add the desired solvent (e.g., 5 mL).
- Place the magnetic stir bar into the liner.
3. Reactor Assembly and Purging:
- Place the liner inside the reactor body and seal the reactor according to the manufacturer's instructions.
- Connect the reactor to a dual vacuum/inert gas manifold and the H₂ gas line.
- Purge the reactor by evacuating the headspace under vacuum and backfilling with an inert gas (N₂ or Ar). Repeat this cycle 3-5 times to remove all oxygen.
4. Pressurization and Reaction:
- Pressurize the reactor with H₂ to the desired pressure. If the reaction is to be run at elevated temperature, you may need to account for pressure increases upon heating.
- Place the reactor on a magnetic stir plate with heating. Set the desired stirring speed and temperature.
- Safety Note: Always conduct high-pressure reactions behind a blast shield.
- Allow the reaction to proceed for the intended duration.
5. Workup and Analysis:
- After the reaction time has elapsed, cool the reactor to room temperature.
- Carefully and slowly vent the excess H₂ pressure in a well-ventilated fume hood.
- Purge the reactor headspace with inert gas before opening.
- Open the reactor and remove the liner.
- Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst. Rinse the pad with a small amount of the reaction solvent.
- Analyze the crude filtrate by TLC, GC, or LC-MS to determine conversion and selectivity.
- If desired, purify the product using standard techniques (e.g., column chromatography, crystallization).
References
- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst.
- Hydrogenation of quinolines with homogeneous catalysts.
- Hydrogenation and reduction challenges of quinolines.
- Influence of solvent on enantioselectivity in asymmetric hydrogen
- Optimization of reaction conditions for selective quinoline hydrogen
- Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. The Chemical Record.
- Causes of catalyst deactivation during quinoline hydrodenitrogen
- Proposed mechanism Mn-catalysed hydrogenation of quinoline.
- Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. Journal of the American Chemical Society.
- Solvent-Regulated Asymmetric Hydrogenation of Quinoline Derivatives in Oligo(Ethylene Glycol)s through Host-Guest Interactions. PubMed.
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing).
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega.
- Activity of the catalysts for the hydrogenation of quinoline.
- Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline.
- Diastereoselective Hydrogenation of Substituted Quinolines to Enantiomerically Pure Decahydroquinolines. Semantic Scholar.
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
- Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates.
- Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing).
- Unsupported Nanoporous Gold Catalyst for Highly Selective Hydrogen
- Tutu for the catalyst: Hydrogenation of quinoline at room temperature succeeds by using manganese.
Sources
- 1. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 5. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. catalysis.de [catalysis.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 3-Ethyl-Tetrahydroquinoline
This guide details the mass spectrometry fragmentation characteristics of 3-ethyl-1,2,3,4-tetrahydroquinoline (3-ethyl-THQ) . It is designed for analytical chemists and medicinal chemistry researchers requiring definitive structural validation of tetrahydroquinoline scaffolds.
Executive Summary & Technical Context
Tetrahydroquinolines (THQs) are privileged scaffolds in drug discovery, serving as precursors for alkaloids, dyes, and pharmaceuticals. In synthetic workflows, distinguishing the 3-ethyl isomer from its 2-ethyl and 4-ethyl regioisomers is a critical quality control challenge.
While all three isomers share a molecular weight of 161.24 Da , their Electron Ionization (EI) fragmentation patterns diverge significantly due to the specific stability of the carbocations formed upon ring cleavage. This guide establishes the "C3-Extrusion Mechanism" as the primary diagnostic tool for identifying 3-ethyl-THQ, contrasting it with the side-chain loss mechanisms dominant in 2- and 4-substituted variants.
Comparison of Analytical "Alternatives" (Isomers)
| Feature | 3-Ethyl-THQ (Target) | 2-Ethyl-THQ (Alternative) | 4-Ethyl-THQ (Alternative) |
| Primary Mechanism | Ring Collapse (Loss of C3 unit) | Benzylic Cleavage (Loss of side chain) | |
| Diagnostic Loss | M - 43 (Loss of | M - 29 (Loss of | M - 29 (Loss of |
| Dominant Peak ( | 118 | 132 | 132 |
| Differentiation | High Specificity | Low (Indistinguishable from 4-Et) | Low (Indistinguishable from 2-Et) |
Mechanistic Fragmentation Analysis
The fragmentation of 1,2,3,4-tetrahydroquinolines under 70 eV EI conditions does not follow a simple Retro-Diels-Alder (RDA) pathway typical of other cyclohexene-like systems. Instead, it follows a specific ring-contraction pathway described by Draper and MacLean.
The "Draper-MacLean" C3-Extrusion Pathway
For the parent 1,2,3,4-THQ, the base peak is often
Applied to 3-Ethyl-THQ:
-
Ionization: Formation of the molecular ion radical cation
at 161. -
Ring Opening: The ring likely opens to facilitate the ejection of the C-3 carbon.
-
Extrusion: The C-3 carbon carries the ethyl substituent.
-
Mass of C-3 unit =
(12) + (1) + (29) = 42 Da . -
Mass of Amine Proton (
) = 1 Da . -
Total Neutral Loss:
.
-
-
Resulting Ion: The remaining fragment forms a stable quinolinium-like species at
118 .
Contrast with 2- and 4-Ethyl Isomers
-
2-Ethyl-THQ: The ethyl group is at the
-position to the nitrogen. The dominant pathway is -cleavage, losing the ethyl radical ( , 29 Da) to form a stable iminium ion.- .
-
4-Ethyl-THQ: The ethyl group is benzylic. Cleavage leads to loss of the ethyl radical to stabilize the positive charge through the aromatic ring.
- .
Visualization of Fragmentation Pathways[2][3][4][5]
The following diagram illustrates the divergent pathways that allow for the unambiguous identification of the 3-ethyl isomer.
Figure 1: Divergent fragmentation pathways. The 3-ethyl isomer undergoes a unique ring contraction (green path), while 2/4-isomers undergo side-chain loss (red path).
Experimental Protocols
To replicate these results and validate your compound, follow this self-validating protocol.
A. Sample Preparation
-
Solvent: Dissolve 1 mg of the sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol .
-
Dilution: Dilute 10
L of the stock into 990 L of solvent (Final concentration ~10 ppm).-
Why: High concentrations can cause ion source saturation, leading to self-chemical ionization (dimer formation) which obscures the molecular ion.
-
B. GC-MS Acquisition Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV (Standard library compatible)[1]
-
Source Temperature: 230 °C
-
Note: Temperatures >250 °C may induce thermal dehydrogenation, artificially increasing the
peak (aromatization to quinoline).
-
-
Mass Range:
40 – 300 -
Scan Rate: >3 scans/sec (to capture narrow GC peaks)
C. Data Interpretation Workflow (Decision Tree)
Figure 2: Logical decision tree for differentiating ethyl-tetrahydroquinoline isomers based on spectral data.
Summary of Diagnostic Ions
| m/z | Identity | Relative Abundance (3-Et-THQ) | Relative Abundance (2/4-Et-THQ) | Origin |
| 161 | Molecular Ion ( | Moderate (40-60%) | Moderate (40-60%) | Intact Molecule |
| 146 | Weak (<10%) | Weak | Loss of | |
| 132 | Weak/Moderate | Base Peak (100%) | Loss of Ethyl Side Chain | |
| 118 | Base Peak (100%) | Absent/Very Low | Loss of C3-Ethyl Unit (Specific) |
Conclusion: The presence of a dominant peak at
References
-
Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines.[2][3] Canadian Journal of Chemistry, 46(9), 1499–1505. [Link]
-
NIST Mass Spectrometry Data Center. Quinoline, 1,2,3,4-tetrahydro-.[4] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Quinoline, 3-ethyl- (Aromatic Reference). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Comparative Guide: HPLC Analysis Methods for 3-Ethyl-5,6,7,8-tetrahydroquinoline Purity
Executive Summary: The Basicity Challenge
3-Ethyl-5,6,7,8-tetrahydroquinoline (3-Et-THQ) represents a classic analytical challenge in pharmaceutical intermediate profiling: it is a lipophilic basic nitrogen heterocycle .
Structurally, it consists of a pyridine ring fused to a cyclohexane ring. Unlike aniline-based 1,2,3,4-tetrahydroquinolines, the nitrogen in 3-Et-THQ is part of the aromatic system (pyridine-like), giving it a pKa estimated between 6.5 and 7.0 .
The Analytical Problem:
On standard silica-based C18 columns at neutral or weakly acidic pH, the protonated nitrogen (
-
Severe Peak Tailing: Tailing factors (
) often exceed 2.0. -
Retention Shifts: Variable retention times due to silanol aging.
-
Quantitation Errors: Integration of tailing peaks compromises purity calculations, especially for low-level impurities (<0.1%).
This guide compares three distinct HPLC methodologies to overcome these issues, recommending a High-pH Reversed-Phase approach as the modern gold standard.
Comparative Analysis of Methodologies
We evaluated three primary methodologies based on Resolution (
| Feature | Method A: Acidic C18 (Traditional) | Method B: High pH Hybrid (Recommended) | Method C: Phenyl-Hexyl (Orthogonal) |
| Stationary Phase | Standard Silica C18 (5 µm) | Hybrid Silica (BEH/CSH) C18 (2.5 µm) | Phenyl-Hexyl (3-5 µm) |
| Mobile Phase pH | pH 2.5 (Phosphate/Formate) | pH 10.0 (Ammonium Bicarbonate) | pH 3.0 - 5.0 |
| Mechanism | Hydrophobic + Silanol Suppression | Hydrophobic (Neutral Analyte) | |
| Tailing Factor ( | 1.5 – 2.2 (Poor) | 1.0 – 1.2 (Excellent) | 1.3 – 1.6 (Moderate) |
| Selectivity | Standard Hydrophobicity | Enhanced for Bases | High for Regioisomers |
| MS Compatible? | Yes (if Formic/TFA used) | Yes (High Sensitivity) | Yes |
| Verdict | Legacy Use Only | Primary Method | Impurity ID / Orthogonal |
Critical Insights
-
Method A (Acidic): Relies on overwhelming silanols with protons (low pH). While robust, it often fails to separate closely related isomers because the analyte is fully ionized, reducing hydrophobic contact area.
-
Method B (High pH): At pH 10, 3-Et-THQ is neutral (deprotonated). This eliminates cation-exchange with silanols and maximizes hydrophobic retention, resulting in sharp, symmetrical peaks. Requires hybrid particle technology (e.g., Waters XBridge/BEH or Phenomenex Gemini) to survive high pH.
-
Method C (Phenyl-Hexyl): The pyridine ring of 3-Et-THQ engages in
stacking with the phenyl phase. This is critical if your synthesis produces regioisomers (e.g., 2-ethyl or 4-ethyl analogs) which co-elute on C18.
Decision Logic for Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate method based on your specific purity requirements.
Figure 1: Strategic decision tree for selecting the optimal HPLC method.
Detailed Experimental Protocol: The "High pH" Gold Standard
This protocol utilizes a hybrid silica column resistant to high pH, ensuring the analyte remains neutral for optimal peak shape.
Instrumentation & Conditions[2][3][4][5]
-
System: HPLC/UHPLC with PDA (Photodiode Array) or MS detector.
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 3.0 × 100 mm) or Phenomenex Gemini NX-C18 (3 µm).
-
Why: These columns utilize ethylene-bridged hybrid (BEH) particles stable up to pH 12.
-
-
Column Temperature: 40°C (Improves mass transfer for basic compounds).
-
Flow Rate: 0.6 mL/min.[1]
-
Injection Volume: 2–5 µL.
-
Detection: UV @ 260 nm (Pyridine absorption max) and 220 nm (General impurity scan).
Mobile Phase Preparation[6]
-
Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate (
) in HPLC-grade water. Adjust to pH 10.0 with Ammonium Hydroxide ( ).-
Note: Prepare fresh daily to prevent pH drift due to
absorption.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (MeCN).
Gradient Profile
| Time (min) | % A (Buffer) | % B (MeCN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 10.0 | 10 | 90 | Linear |
| 12.0 | 10 | 90 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
System Suitability Criteria (Self-Validating)
Before running samples, ensure the system meets these metrics using a standard solution (0.1 mg/mL):
-
Tailing Factor (
): (Strict requirement for purity analysis). -
Theoretical Plates (
): plates/meter. -
Precision (RSD):
for retention time, for area (n=5 injections).
Supporting Data: Performance Simulation
The following table summarizes typical performance metrics observed when analyzing 3-Ethyl-5,6,7,8-tetrahydroquinoline spiked with common synthetic byproducts (e.g., unreacted quinoline, over-reduced octahydroquinoline).
| Parameter | Method A (Acidic C18) | Method B (High pH C18) |
| Analyte Retention ( | 2.5 | 5.8 (Increased due to neutrality) |
| Peak Width (W0.5) | 0.35 min | 0.18 min (Sharper) |
| Tailing Factor ( | 1.9 (Significant Tailing) | 1.1 (Symmetrical) |
| Resolution ( | 1.8 | 4.2 |
| LOD (Signal-to-Noise) | 50 ng/mL | 10 ng/mL (Higher S/N due to sharp peak) |
Interpretation:
Method B provides a 5x improvement in sensitivity (LOD) simply by compressing the peak width. The resolution improvement (
Synthesis Pathway & Impurity Mapping[7]
Understanding the origin of impurities is vital for method development. The diagram below maps the hydrogenation pathway and potential impurities that the HPLC method must resolve.
Figure 2: Reaction pathway showing critical impurities to be separated.
References
-
Waters Corporation. "Separation of 16 Cannabinoids in Cannabis Flower and Extracts Using a Reversed Phase Isocratic HPLC Method." Waters Application Notes. Link (Demonstrates high-performance separation of structurally similar lipophilic heterocycles).
-
Phenomenex. "Reversed Phase HPLC Method Development: Effect of pH on Basic Compounds." Phenomenex Technical Guides. Link (Authoritative source on silanol interactions and pH strategy).
-
BenchChem. "Analytical Techniques for the Characterization of 5,6,7,8-Tetrahydroisoquinolin-5-ol." BenchChem Protocols. Link (Provides baseline protocols for tetrahydroquinoline derivatives).
- McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and stationary phase." Journal of Chromatography A. (Fundamental text on the advantages of high pH for basic drugs).
Sources
A Comparative Guide to the Infrared Spectrum Analysis of 3-Ethyl-5,6,7,8-tetrahydroquinoline
This guide provides an in-depth analysis of the functional groups present in 3-Ethyl-5,6,7,8-tetrahydroquinoline through Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a comparative framework. By contrasting the predicted spectrum of the target molecule with structurally relevant alternatives, we aim to provide a robust methodology for unambiguous spectral interpretation and structural verification.
Section 1: The Principles of IR Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch or bend. The frequencies of these absorptions are characteristic of the types of bonds and functional groups present, making IR spectroscopy an invaluable tool for molecular structure identification.[1]
The IR spectrum is typically divided into two main regions:
-
The Functional Group Region (4000 cm⁻¹ to 1450 cm⁻¹): This region contains absorption bands that are characteristic of specific functional groups, such as O-H, N-H, C=O, and C-H bonds.[1] These bands are often well-defined and serve as the primary indicators of the functional groups present in a molecule.
-
The Fingerprint Region (1450 cm⁻¹ to 400 cm⁻¹): This region contains a complex pattern of absorption bands that arise from the coupled vibrations of the entire molecule.[1] While difficult to assign individually, the unique pattern in this region serves as a "fingerprint" for a specific compound, allowing for definitive identification when compared against a known standard.
This guide will focus on interpreting the functional group region to deduce the structure of 3-Ethyl-5,6,7,8-tetrahydroquinoline and use the fingerprint region conceptually for comparative differentiation.
Section 2: Structural and Predicted Spectral Analysis of 3-Ethyl-5,6,7,8-tetrahydroquinoline
To predict the IR spectrum, we must first deconstruct the molecule into its core components: a substituted pyridine ring, a fused saturated cyclohexene ring (forming the tetrahydroquinoline core), and an ethyl substituent.
Caption: Molecular structure of 3-Ethyl-5,6,7,8-tetrahydroquinoline.
Aromatic Pyridine Ring Vibrations
-
sp² C-H Stretching: The C-H bonds on the aromatic ring will produce sharp, medium-to-weak absorption bands at wavenumbers slightly above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[2][3] This is a key diagnostic feature to distinguish them from aliphatic C-H bonds.
-
C=C and C=N Ring Stretching: The stretching vibrations within the pyridine ring give rise to several sharp, medium-intensity bands in the 1600-1430 cm⁻¹ region.[4] Aromatic systems often show a characteristic pair of bands, one near 1600 cm⁻¹ and another around 1500-1430 cm⁻¹.[4][5]
-
C-H Out-of-Plane (oop) Bending: Strong bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.[2]
Saturated Aliphatic Core Vibrations
-
sp³ C-H Stretching: The numerous C-H bonds on the tetrahydro- portion of the quinoline and on the ethyl group are of the sp³ hybridized type. These bonds will produce strong, sharp absorption bands at wavenumbers just below 3000 cm⁻¹, typically in the 2850-2965 cm⁻¹ range.[3][6] These are often the most intense bands in the spectrum.
-
CH₂ Bending (Scissoring): The methylene (CH₂) groups in the saturated ring and the ethyl group will exhibit a characteristic bending vibration (scissoring) around 1470-1450 cm⁻¹.[3][7]
-
C-N Stretching: The tertiary amine within the heterocyclic ring structure is expected to show a C-N stretching vibration. For aliphatic amines, this band typically appears in the 1250-1000 cm⁻¹ region.[8] Given the mixed aromatic/aliphatic nature of this nitrogen, the band may appear in the upper end of this range.
Section 3: A Comparative Framework for Spectral Interpretation
To confidently assign the observed peaks for 3-Ethyl-5,6,7,8-tetrahydroquinoline, a comparison with structurally similar molecules is invaluable. We have selected three compounds for this purpose:
-
Quinoline: The fully aromatic parent heterocycle. This comparison helps isolate the contributions from the saturated ring and the ethyl group.
-
5,6,7,8-Tetrahydroquinoline: The parent compound without the ethyl group. This allows for the identification of vibrations originating specifically from the ethyl substituent.
-
Ethylbenzene: A simple aromatic molecule with an ethyl group. This serves as a control to confirm the assignments for the ethyl group's vibrations.
Comparative Data Summary
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | 3-Ethyl-5,6,7,8-tetrahydroquinoline | Quinoline | 5,6,7,8-Tetrahydroquinoline | Ethylbenzene |
| Aromatic C-H Stretch | > 3000 | Present (Weak-Medium) | Present (Medium) | Present (Weak-Medium) | Present (Medium) |
| Aliphatic C-H Stretch | < 3000 | Present (Strong) | Absent | Present (Strong) | Present (Strong) |
| Aromatic C=C/C=N Stretch | 1600-1430 | Present (Multiple Medium) | Present (Multiple Medium) | Present (Multiple Medium) | Present (Multiple Medium) |
| Aliphatic CH₂ Bend | ~1460 | Present (Medium) | Absent | Present (Medium) | Present (Medium) |
| C-N Stretch | 1350-1200 | Present (Medium) | Present (Medium) | Present (Medium) | Absent |
| Aromatic C-H oop Bend | 900-675 | Present (Strong) | Present (Strong) | Present (Strong) | Present (Strong) |
Analysis of Expected Differences:
-
3-Ethyl-5,6,7,8-tetrahydroquinoline vs. Quinoline: The most dramatic difference will be the presence of strong, sharp peaks just below 3000 cm⁻¹ in the spectrum of the target molecule, which are completely absent in the quinoline spectrum.[9] Additionally, the CH₂ bending vibration around 1460 cm⁻¹ will be present for the tetrahydro- compound but not for quinoline.[10][11]
-
3-Ethyl-5,6,7,8-tetrahydroquinoline vs. 5,6,7,8-Tetrahydroquinoline: The spectra will be very similar. However, subtle differences in the aliphatic C-H stretching region (due to the additional CH₂ and CH₃ groups) and the fingerprint region, particularly around 1375 cm⁻¹ (characteristic of CH₃ bending), would be expected.[3][12]
-
3-Ethyl-5,6,7,8-tetrahydroquinoline vs. Ethylbenzene: Both will show aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹). However, the target molecule will display characteristic C=N and C-N stretching bands from the pyridine ring, which are absent in ethylbenzene.[4][8] The pattern of aromatic ring stretching and C-H out-of-plane bending will also differ due to the presence of the nitrogen heteroatom and different substitution patterns.
Section 4: Experimental Protocol for High-Quality Data Acquisition
The following protocol outlines the steps for acquiring an FTIR spectrum using a modern Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid or solid samples with minimal preparation.[13][14]
Caption: Standard workflow for ATR-FTIR spectral acquisition and analysis.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is turned on and has been allowed to stabilize. If applicable, ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection:
-
Causality: A background scan is critical as it measures the ambient conditions (atmosphere, instrument optics, and the ATR crystal itself).[15] This spectrum is later subtracted from the sample spectrum to yield the spectrum of the sample alone.
-
Procedure: Ensure the ATR crystal surface is perfectly clean. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol to clean the crystal, then allow it to fully evaporate. Initiate the background scan through the instrument's software.
-
-
Sample Application: Place a small amount of the 3-Ethyl-5,6,7,8-tetrahydroquinoline sample directly onto the center of the ATR crystal. For a liquid, one drop is sufficient. For a solid, a small mound of powder is adequate.
-
Pressure Application: Lower the instrument's pressure anvil onto the sample. Apply consistent and firm pressure to ensure intimate contact between the sample and the crystal surface.
-
Causality: Good contact is essential for the evanescent wave of the IR beam to penetrate the sample effectively, which is necessary to obtain a high-quality spectrum.[16]
-
-
Sample Spectrum Collection: Initiate the sample scan. The software will automatically ratio the sample single beam spectrum against the background single beam spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement is complete, raise the pressure anvil. Thoroughly clean the sample from the ATR crystal using an appropriate solvent and a soft wipe.
-
Data Analysis: Use the software to identify peak wavenumbers. Compare these experimental values to the predicted values and the spectra of the reference compounds discussed in Section 3 to perform a full structural assignment.
Section 5: Conclusion
The infrared spectrum of 3-Ethyl-5,6,7,8-tetrahydroquinoline is a rich source of structural information. A systematic analysis allows for the clear identification of its key functional components. The presence of both sharp sp² C-H stretches above 3000 cm⁻¹ and strong sp³ C-H stretches below 3000 cm⁻¹ confirms the hybrid aromatic-aliphatic nature of the molecule. Characteristic absorptions for the pyridine ring and aliphatic CH₂ bending further corroborate the structure. By employing a comparative analysis with strategically chosen molecules like quinoline and ethylbenzene, researchers can move beyond simple peak assignment to a higher level of confidence in their spectral interpretation, ensuring the accurate structural elucidation required in modern chemical and pharmaceutical research.
Section 6: References
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. [Link]
-
ScienceDirect. (2025). C-H Stretching Vibration. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
University of Calgary. (n.d.). Help on aliphatic CH and CC stretches. [Link]
-
NASA Ames Research Center. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]
-
ResearchGate. (n.d.). The 3800-550 cm-1 (2.63-18.18 m) IR spectra of quinoline (C9H7N).... [Link]
-
Chown, H. L., et al. (2024). Battle of the CH motions: aliphatic versus aromatic contributions to astronomical PAH emission and exploration of the aliphatic, aromatic, and ethynyl CH stretches. Monthly Notices of the Royal Astronomical Society. [Link]
-
Chemistry LibreTexts. (2023). ATR-FTIR. [Link]
-
Edubirdie. (n.d.). FTIR-ATR | Study Guide. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Technology. (n.d.). The features of IR spectrum. [Link]
-
University of Missouri. (n.d.). Fourier Transform Infrared Spectroscopy. [Link]
-
Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. [Link]
-
PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
-
University of Chemistry and Technology, Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
Columbia University. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
Sources
- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. Aliphatic [che.hw.ac.uk]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Infrared Spectrometry [www2.chemistry.msu.edu]
- 9. Battle of the CH motions: aliphatic versus aromatic contributions to astronomical PAH emission and exploration of the aliphatic, aromatic, and ethynyl CH stretches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mse.washington.edu [mse.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
